

CCT128930 lot-to-lot variability and quality control

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CCT128930

Cat. No.: B1683974

[Get Quote](#)

CCT128930 Technical Support Center

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the AKT inhibitor, **CCT128930**.

Frequently Asked Questions (FAQs)

Q1: What is **CCT128930** and what is its primary mechanism of action?

CCT128930 is a potent and selective ATP-competitive inhibitor of AKT2, a key serine/threonine kinase in the PI3K/AKT/mTOR signaling pathway.^{[1][2][3][4][5]} It exhibits high selectivity for AKT over other related kinases like PKA and p70S6K.^{[3][6]} By inhibiting AKT, **CCT128930** can block downstream signaling, leading to the inhibition of cell proliferation and survival.^{[2][4][6]} Recent studies also suggest that **CCT128930** can act as a selective inhibitor of the TRPM7 channel, which may contribute to its anti-cancer effects.^{[7][8][9]}

Q2: How should **CCT128930** be stored to ensure stability?

To maintain the integrity of **CCT128930**, it is recommended to store the solid compound at -20°C for long-term stability, with some suppliers suggesting it can be stable for at least four years under these conditions.^[6] Stock solutions, typically prepared in DMSO, should be aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles.^[1] For in vivo experiments, it is best to prepare the working solution fresh on the day of use.^[3]

Q3: What is the recommended solvent for dissolving **CCT128930**?

CCT128930 is soluble in dimethyl sulfoxide (DMSO), with suppliers indicating solubility up to 50 mM. For cell culture experiments, a concentrated stock solution in DMSO is typically prepared and then diluted in culture medium to the final working concentration. It is important to use fresh, moisture-free DMSO as its hygroscopic nature can reduce the solubility of the compound.[1]

Q4: I am observing variability in my experimental results between different batches of **CCT128930**. What could be the cause?

While suppliers generally provide a certificate of analysis with purity data (often $\geq 98\%$), lot-to-lot variability in experimental outcomes can still occur.[10] Potential reasons include:

- Compound Handling: Improper storage, repeated freeze-thaw cycles of stock solutions, or exposure to moisture can lead to degradation of the compound.
- Experimental System: The sensitivity of cell lines to AKT inhibition can vary, and differences in cell passage number, confluency, or serum concentration in the media can impact results.
- Purity Differences: Although typically high, minor variations in purity between lots could contribute to differing potencies. It is advisable to perform a dose-response curve for each new lot to confirm its activity in your specific assay.

Troubleshooting Guides

Issue 1: Inconsistent IC50/GI50 Values in Cell Proliferation Assays

If you are observing significant shifts in the IC50 or GI50 values for **CCT128930** in your cell proliferation assays, consider the following troubleshooting steps:

- Verify Compound Integrity:
 - Prepare a fresh stock solution from the powder.
 - Avoid repeated freeze-thaw cycles of existing stock solutions by using aliquots.

- Ensure the DMSO used for dissolution is of high quality and anhydrous.
- Standardize Cell Culture Conditions:
 - Use cells within a consistent and low passage number range.
 - Plate cells at a consistent density and allow them to adhere and enter exponential growth before adding the compound.[\[1\]](#)
 - Ensure serum concentration in the media is kept constant across experiments, as serum components can activate the PI3K/AKT pathway and compete with the inhibitor's effect.
- Confirm On-Target Activity:
 - Perform a western blot to check for the inhibition of phosphorylation of known AKT substrates, such as GSK3 β , PRAS40, or FOXO proteins, at concentrations around the expected GI50 value.[\[2\]](#)[\[3\]](#) A lack of target engagement would suggest a problem with the compound or its administration.

Issue 2: Unexpected Cellular Effects or Off-Target Activity

CCT128930 has been reported to induce cell cycle arrest, DNA damage, and autophagy, which may be independent of its AKT inhibitory activity in some contexts.[\[1\]](#)[\[6\]](#) If you observe unexpected phenotypes, consider these points:

- Dose-Response Relationship: Determine if the unexpected effect is dose-dependent. High concentrations of the inhibitor may lead to off-target effects.
- AKT-Independent Mechanisms: Be aware that **CCT128930** can also inhibit the TRPM7 channel, which could contribute to its cellular effects.[\[7\]](#)[\[8\]](#)[\[9\]](#) Review the literature for known off-target effects and consider if they align with your observations.
- Control Experiments: Include appropriate positive and negative controls in your experiments. For example, use another AKT inhibitor with a different chemical scaffold to see if the effect is reproducible.

Data Presentation

Table 1: In Vitro Potency of **CCT128930**

Target/Assay	IC50/GI50	Cell Line/System	Reference
AKT2 (cell-free)	6 nM	Cell-free assay	[1][3][6]
PKA (cell-free)	168 nM	Cell-free assay	[3]
p70S6K (cell-free)	120 nM	Cell-free assay	[3]
Growth Inhibition	6.3 μ M	U87MG glioblastoma	[2][3]
Growth Inhibition	0.35 μ M	LNCaP prostate cancer	[2][3]
Growth Inhibition	1.9 μ M	PC3 prostate cancer	[2][3]

Table 2: Pharmacokinetic Parameters of **CCT128930** in Mice

Administration Route	Dose	Peak Plasma Concentration (C _{max})	Area Under the Curve (AUC _{0-∞})	Reference
Intravenous (i.v.)	10 mg/kg	6.4 μ M	4.6 μ M·h	[1]
Intraperitoneal (i.p.)	25 mg/kg	1.3 μ M	1.3 μ M·h	[1]
Oral	Not specified	0.43 μ M	0.4 μ M·h	[1]

Experimental Protocols

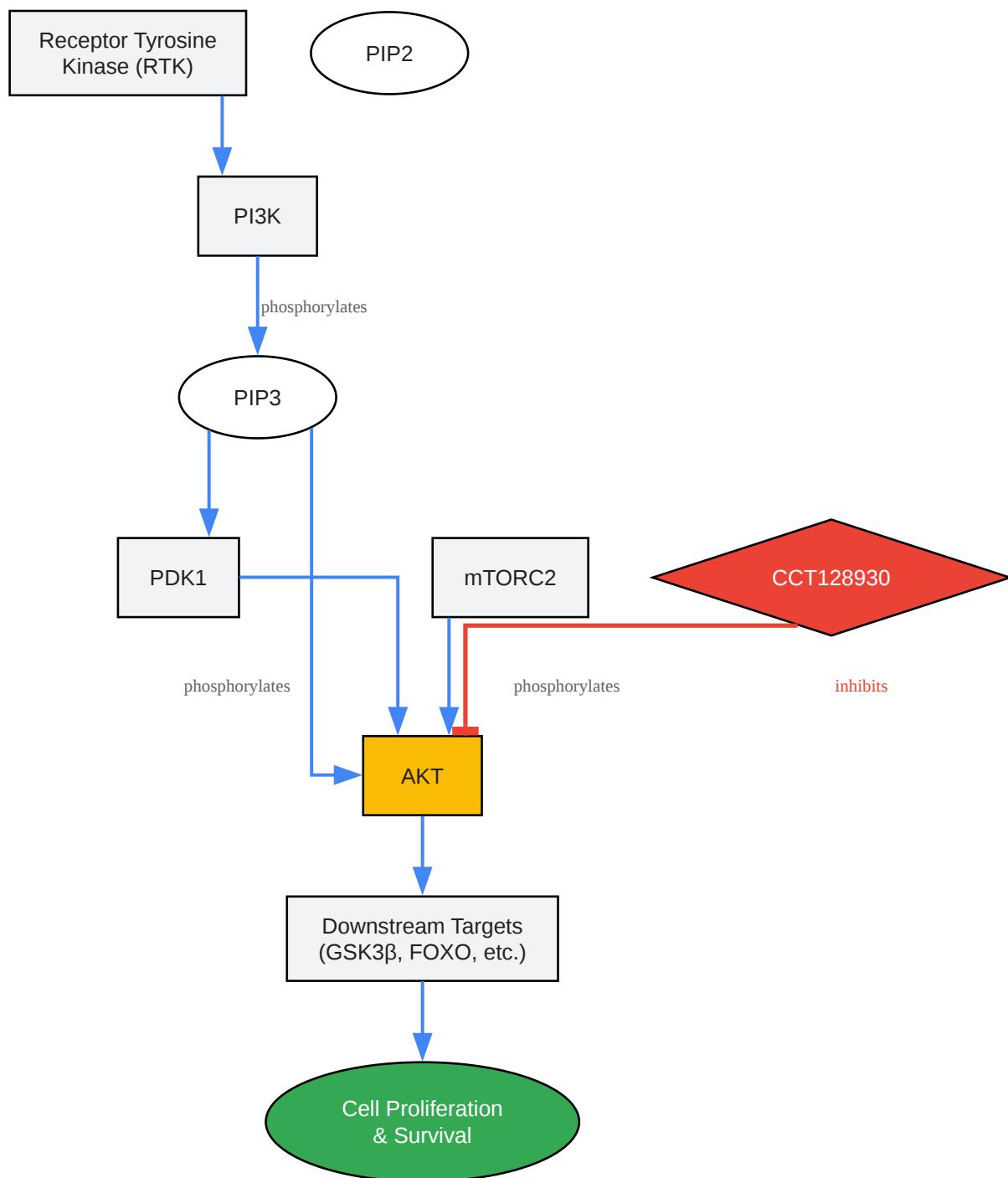
Protocol 1: Cell Proliferation Assay (SRB Assay)

This protocol is adapted from methodologies used to assess the anti-proliferative activity of **CCT128930**.[\[1\]](#)

- Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density and allow them to attach for 36 hours to ensure they are in an exponential growth phase.

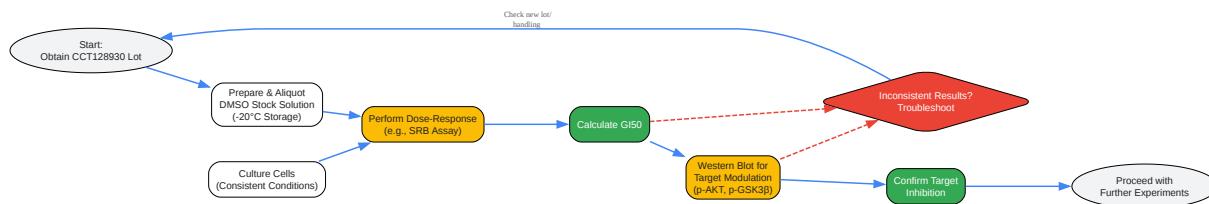
- Compound Treatment: Prepare serial dilutions of **CCT128930** in culture medium from a DMSO stock. The final DMSO concentration should be kept constant across all wells (typically $\leq 0.5\%$). Add the diluted compound to the cells and incubate for 96 hours.
- Cell Fixation: After the incubation period, gently remove the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
- Staining: Wash the plates five times with water and allow them to air dry. Stain the cells with 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid for 30 minutes at room temperature.
- Destaining and Solubilization: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry completely. Dissolve the protein-bound dye by adding 10 mM Tris base solution.
- Data Acquisition: Measure the absorbance at 510 nm using a microplate reader. Calculate the GI50 value from the dose-response curve.

Protocol 2: Western Blot for AKT Pathway Modulation


This protocol outlines the steps to assess the effect of **CCT128930** on the phosphorylation of AKT and its downstream targets.[2][3]

- Cell Treatment and Lysis: Plate cells and allow them to attach. Treat the cells with varying concentrations of **CCT128930** for the desired time (e.g., 1-24 hours). After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-AKT

(Ser473), total AKT, phospho-GSK3 β (Ser9), total GSK3 β , and a loading control (e.g., GAPDH) overnight at 4°C.


- Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

[Click to download full resolution via product page](#)

Caption: CCT128930 inhibits AKT phosphorylation, blocking downstream signaling.

[Click to download full resolution via product page](#)

Caption: Workflow for quality control and validation of **CCT128930** activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. selleckchem.com [selleckchem.com]
- 2. Preclinical pharmacology, antitumor activity and development of pharmacodynamic markers for the novel, potent AKT inhibitor CCT128930 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Preclinical pharmacology, antitumor activity, and development of pharmacodynamic markers for the novel, potent AKT inhibitor CCT128930 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. adooq.com [adooq.com]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Structural basis of selective TRPM7 inhibition by the anticancer agent CCT128930 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structural basis of selective TRPM7 inhibition by the anticancer agent CCT128930 (Journal Article) | OSTI.GOV [osti.gov]
- 10. scbt.com [scbt.com]
- To cite this document: BenchChem. [CCT128930 lot-to-lot variability and quality control]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683974#cct128930-lot-to-lot-variability-and-quality-control]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com